2-Methyl-1-(piperidin-4-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

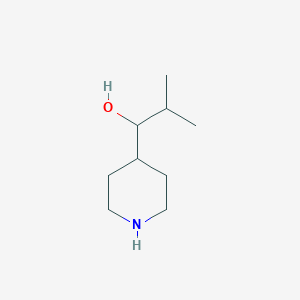

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-piperidin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(2)9(11)8-3-5-10-6-4-8/h7-11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZCWTGEQMLUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632528 | |

| Record name | 2-Methyl-1-(piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-67-4 | |

| Record name | 2-Methyl-1-(piperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Methyl-1-(piperidin-4-yl)propan-1-ol (CAS 915919-67-4): Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-(piperidin-4-yl)propan-1-ol, identified by CAS number 915919-67-4, is a functionalized piperidine derivative of significant interest in medicinal chemistry. Piperidine scaffolds are prevalent in numerous pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of the subject compound, consolidating essential data on its chemical properties, outlining a robust synthetic pathway, detailing methods for its analytical characterization, and exploring its role as a key building block in the development of novel therapeutics. The content herein is structured to provide both foundational knowledge and actionable insights for professionals engaged in chemical synthesis and drug discovery.

Compound Identity and Physicochemical Properties

This compound is a secondary alcohol featuring a piperidine ring substituted at the 4-position. This structure presents two stereocenters, leading to the potential for multiple diastereomers, a critical consideration for pharmaceutical applications.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

A summary of its key computed and experimentally available properties is provided below. These parameters are crucial for designing synthetic procedures, developing analytical methods, and predicting the compound's behavior in biological systems.

| Property | Value | Source |

| CAS Number | 915919-67-4 | Alfa Chemistry[3] |

| Molecular Formula | C₉H₁₉NO | Alfa Chemistry[3] |

| Molecular Weight | 157.25 g/mol | Alfa Chemistry[3] |

| Exact Mass | 157.146664230 g/mol | Alfa Chemistry[3] |

| IUPAC Name | 2-methyl-1-piperidin-4-ylpropan-1-ol | Alfa Chemistry[3] |

| Topological Polar Surface Area | 32.3 Ų | Alfa Chemistry[3] |

| Hydrogen Bond Donor Count | 2 | Alfa Chemistry[3] |

| Hydrogen Bond Acceptor Count | 2 | Chemchart[4] |

| Rotatable Bond Count | 2 | Alfa Chemistry[3] |

| Predicted Melting Point | 46.22 °C | Chemchart[4] |

| Predicted Boiling Point | 231.5 °C | Chemchart[4] |

| Predicted Water Solubility | 15897.8 mg/L | Chemchart[4] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic addition of an isopropyl organometallic reagent to a suitably protected piperidine-4-carboxaldehyde. A robust and scalable synthetic workflow is outlined below.

Causality in Experimental Design

-

N-Protection: The piperidine nitrogen is a nucleophilic and basic site. To prevent it from interfering with the highly reactive Grignard reagent, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions.

-

Grignard Reaction: The core C-C bond formation utilizes a Grignard reaction. Isopropyl magnesium bromide is a commercially available and highly effective nucleophile for this transformation. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures to control reactivity and minimize side reactions.

-

Deprotection: The final step involves the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is highly efficient for this purpose, yielding the desired product as a salt, which can be neutralized to the free base.

Diagram 2: Synthetic Workflow

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(1-hydroxy-2-methylpropyl)piperidine-1-carboxylate

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add a solution of isopropyl magnesium bromide (1.2 eq, typically 1.0-3.0 M in THF) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection to yield this compound

-

Dissolve the crude intermediate from Step 1 in dichloromethane (DCM) (approx. 0.2 M).

-

Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at room temperature.

-

Stir the mixture for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in water and basify to pH > 10 with a 2M sodium hydroxide (NaOH) solution.

-

Extract the product into an organic solvent such as DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude final product.

-

If necessary, purify the product via column chromatography on silica gel.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and structural integrity of this compound is paramount. A multi-technique analytical approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation.[5][6]

-

¹H NMR: The proton NMR spectrum will confirm the presence of all key structural motifs. Expected signals include: multiplets for the piperidine ring protons, a characteristic doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, and a signal for the carbinol proton (-CH-OH). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 9 carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[7] Electrospray ionization (ESI) in positive mode is typically effective for this molecule. The expected [M+H]⁺ ion would be observed at m/z 158.15, corresponding to the protonated molecule (C₉H₂₀NO⁺).

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

-

Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or TFA to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be employed for universal detection.

-

Acceptance Criteria: For drug development intermediates, a purity of ≥95% is typically required.

Diagram 3: Analytical QC Workflow

Caption: Standard quality control workflow for compound validation.

Applications in Research and Drug Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, known for improving solubility and CNS penetration.[8] this compound serves as a valuable and versatile building block for creating more complex molecules with therapeutic potential.

-

Scaffold for Lead Generation: The secondary amine and hydroxyl group provide two reactive handles for chemical modification. The amine can be functionalized via acylation, alkylation, or reductive amination, while the hydroxyl group can be used in esterifications, etherifications, or displacements. This allows for the rapid generation of libraries of diverse compounds for screening.

-

Use in Bioactive Molecules: While specific drugs containing this exact fragment are not prominently disclosed in public literature, structurally related piperidinyl-carbinols are key components in a wide range of biologically active agents. For instance, piperidine derivatives are explored as anti-inflammatory agents[9], antibacterial compounds[10], and for their activity against various CNS targets. The isopropanol substituent provides a specific steric and lipophilic profile that can be crucial for binding to a target protein's active site.

Safety, Handling, and Storage

-

Safety: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Handling: The compound is a basic amine and should be handled with care to avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a strategically important chemical intermediate for the pharmaceutical industry. Its synthesis is well-understood and achievable through standard organic chemistry techniques. Robust analytical methods are available to ensure its quality and purity. The dual functional handles on this piperidine scaffold make it an attractive starting point for the discovery and development of novel therapeutics across multiple disease areas.

References

-

He, Y., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 13(19), 3253-6. Available from: [Link]

-

Zhang, M., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(3), 324-31. Available from: [Link]

-

Ye, T., et al. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. Available from: [Link]

- Google Patents. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.

-

Al-Ghorbani, M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. RSC Advances. Available from: [Link]

- Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.

-

Al-Saeed, F. A., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Molecules, 26(22), 6829. Available from: [Link]

-

Kratochwil, N. A., et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 26(11), 3326. Available from: [Link]

-

Lin, A. P., et al. (2022). A Nuclear Magnetic Resonance Spectroscopy Method in Characterization of Blood Metabolomics for Alzheimer's Disease. Journal of Alzheimer's Disease, 85(4), 1629-1640. Available from: [Link]

- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Al-Ghorbani, M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Center for Biotechnology Information. Available from: [Link]

-

Chemchart. This compound (915919-67-4). Available from: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound (915919-67-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. NMR Based Methods for Metabolites Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Nuclear Magnetic Resonance Spectroscopy Method in Characterization of Blood Metabolomics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Piperidine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety stands as a cornerstone scaffold, prized for its favorable pharmacokinetic properties and synthetic tractability. This guide provides a comprehensive technical overview of a specific, yet versatile, derivative: 2-Methyl-1-(piperidin-4-yl)propan-1-ol. While not as extensively documented as some classical reagents, this compound presents a unique combination of a chiral secondary alcohol and a nucleophilic secondary amine within a sterically defined framework. Such features make it a compelling building block for creating novel chemical entities with potential therapeutic applications. This document is structured to provide not just a list of properties, but a deeper understanding of the causality behind its chemical behavior, grounded in established scientific principles and supported by field-proven experimental methodologies.

Core Molecular and Physical Characteristics

This compound is a chiral aliphatic amino alcohol. Its fundamental properties are summarized below, forming the basis for its handling, storage, and application in synthesis.

Structural and General Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 915919-67-4 | [1] |

| Molecular Formula | C₉H₁₉NO | [2] |

| Molecular Weight | 157.26 g/mol | [2] |

| Appearance | Solid (at STP) | N/A |

| Stereochemistry | Racemic mixture | N/A |

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties (Estimated and Experimental)

The following table presents a combination of computationally estimated and experimentally available data. It is crucial for researchers to experimentally verify these properties for any specific batch of the compound.

| Property | Value | Method |

| Melting Point | ~46.22 °C | Estimated |

| Boiling Point | ~231.5 - 248.05 °C | Estimated |

| Density | ~0.93 g/cm³ | Estimated |

| Water Solubility | ~15,897.8 mg/L | Estimated |

| LogP | 0.70 | Calculated |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the piperidine ring and the chiral center. Key expected signals include:

-

A doublet for the methyl protons of the isobutyl group.

-

A multiplet for the methine proton of the isobutyl group.

-

A multiplet for the proton attached to the carbon bearing the hydroxyl group.

-

A broad singlet for the N-H proton of the piperidine ring.

-

A broad singlet for the O-H proton of the alcohol.

-

Complex multiplets for the piperidine ring protons.

-

-

¹³C NMR: The carbon NMR spectrum should display 9 distinct signals corresponding to the 9 carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring heteroatoms (N and O). Key expected signals include:

-

Two signals for the non-equivalent methyl carbons of the isobutyl group.

-

A signal for the methine carbon of the isobutyl group.

-

A signal for the carbon attached to the hydroxyl group.

-

Signals for the carbons of the piperidine ring, with those adjacent to the nitrogen being shifted downfield.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups:

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹, which may be masked by the O-H stretch.

-

C-H stretch: Multiple sharp absorption bands in the region of 2850-3000 cm⁻¹.

-

C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 157 is expected, although it may be weak. Common fragmentation patterns would involve the loss of a water molecule, an isobutyl group, or cleavage of the piperidine ring.

Synthesis and Reactivity

As a chemical building block, understanding the synthesis and reactivity of this compound is paramount for its effective utilization.

Synthetic Approach

A plausible and common synthetic route to this compound involves the Grignard reaction. This approach offers good control and generally acceptable yields.

Diagram 2: Retrosynthetic Analysis and Proposed Synthesis

Caption: A logical pathway for the synthesis of the target molecule.

Experimental Protocol: Synthesis via Grignard Reaction

-

Protection of the Piperidine Nitrogen: The secondary amine of the piperidine starting material (e.g., piperidine-4-carbaldehyde) must first be protected to prevent it from reacting with the Grignard reagent. The tert-butoxycarbonyl (Boc) group is a common and effective choice.

-

Grignard Reaction: The protected piperidine-4-carbaldehyde is then reacted with isobutylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (typically 0 °C to room temperature).

-

Aqueous Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted into an organic solvent, dried, and purified, typically by column chromatography.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the final product.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the secondary alcohol and the secondary amine.

-

Reactions of the Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, and etherification.

-

Reactions of the Piperidine Nitrogen: The secondary amine is nucleophilic and can be alkylated, acylated, or used in reductive amination reactions.[3] Its basicity also allows for the formation of acid addition salts, which can be advantageous for purification and handling.

Experimental Protocols for Physicochemical Characterization

For drug development and quality control, precise experimental determination of physicochemical properties is essential. The following are standard protocols that can be employed.

Melting Point Determination

A sharp melting point range is a good indicator of purity.

Protocol using a Digital Melting Point Apparatus:

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This is the melting point range.[4][5][6][7]

Boiling Point Determination

Due to the relatively high estimated boiling point, a micro-boiling point or distillation method is appropriate.

Protocol using a Thiele Tube:

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[8][9]

Solubility Determination

The solubility of this amino alcohol in various solvents is a critical parameter.

Protocol for Aqueous Solubility:

-

Add a known excess amount of the compound to a known volume of deionized water in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the mixture to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after derivatization, or titration).[10][11][12][13]

Safety, Handling, and Storage

As with all piperidine derivatives, appropriate safety precautions must be taken.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[14][15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[17]

-

Toxicity: While specific toxicity data for this compound is not available, piperidine and its derivatives are generally considered to be hazardous. Assume the compound is toxic and handle it accordingly.

Applications in Research and Drug Development

The structural motifs present in this compound make it a valuable building block in the synthesis of more complex molecules with potential biological activity. The piperidine ring is a common feature in many CNS-active drugs, and the chiral alcohol provides a handle for introducing further stereochemical complexity. Potential areas of application include the development of novel ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, piperidinol-containing compounds have been investigated for their anti-tuberculosis activity.[18]

Conclusion

This compound is a promising, albeit not extensively characterized, building block for chemical synthesis and drug discovery. Its combination of a piperidine core, a chiral secondary alcohol, and an isobutyl group offers a unique three-dimensional structure that can be exploited in the design of novel bioactive molecules. This guide has provided a comprehensive overview of its known and predicted properties, along with established protocols for its synthesis and characterization. As with any research chemical, it is imperative that scientists and researchers conduct their own thorough analyses to verify its properties and ensure its suitability for their specific applications.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

- Google Patents. (n.d.). WO2023187677A1 - N-(pyrrolidin-3-yl or piperidin-4-yl)acetamide derivatives.

-

Journal of the American Chemical Society. (n.d.). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Scribd. (n.d.). Print Expt7 Lab Report. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Wikipedia. (n.d.). Boiling point. Retrieved from [Link]

-

Wiley Online Library. (1986, April). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. This compound | C9H19NO | CID 23283151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 915919-67-4 | Benchchem [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pennwest.edu [pennwest.edu]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boiling point - Wikipedia [en.wikipedia.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. scribd.com [scribd.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Biological Profiling of 2-Methyl-1-(piperidin-4-yl)propan-1-ol: From Scaffold to Lead

Executive Summary & Chemical Context

2-Methyl-1-(piperidin-4-yl)propan-1-ol represents a "privileged scaffold" in medicinal chemistry—specifically, a 4-substituted piperidine moiety featuring a branched hydroxy-alkyl chain. While often utilized as a synthetic intermediate (e.g., in the synthesis of fexofenadine analogs or antifungal agents), its structural architecture mimics the pharmacophore of numerous CNS-active and antihistaminic drugs.

This guide details the biological screening strategy for this molecule, treating it not merely as a reagent, but as a Fragment-Based Drug Discovery (FBDD) lead. The screening logic prioritizes Aminergic GPCRs (Histamine, Serotonin) and critical safety profiling (hERG liability), given the known structure-activity relationships (SAR) of the piperidine class.

Chemical Profile

| Property | Value (Predicted) | Relevance |

| Formula | C9H19NO | Low MW (Fragment range <300 Da) |

| MW | ~157.25 g/mol | Ideal for Fragment-Based Screening |

| pKa (Basic N) | ~9.8 - 10.2 | Highly ionized at physiological pH (7.4) |

| LogP | ~1.2 - 1.5 | Good lipophilicity for membrane penetration |

| H-Bond Donors | 2 (NH, OH) | Key anchor points for receptor binding |

In Silico & Physicochemical Profiling

Before wet-lab screening, computational modeling is required to predict the "druggability" of the scaffold and potential off-target liabilities.

ADME Prediction

-

Blood-Brain Barrier (BBB) Permeability: Due to the basic amine and moderate lipophilicity, this molecule is predicted to cross the BBB unless actively effluxed (P-gp substrate).

-

Metabolic Hotspots: The secondary amine is susceptible to N-dealkylation or N-oxidation by CYP2D6. The alcohol moiety may undergo glucuronidation.

Target Prediction (The "Piperidine Bias")

The 4-substituted piperidine motif is statistically overrepresented in ligands for:

-

Histamine H1 Receptors: (e.g., Fexofenadine precursors).

-

Serotonin 5-HT2A/2C Receptors: (e.g., MDL 100,907 fragments).

-

Sigma Receptors (σ1/σ2): Often bind hydrophobic amines.

Primary Screening Workflow (Wet Lab)

The following workflow utilizes a "funnel approach," moving from high-throughput binding screens to low-throughput functional validation.

Diagram: Screening Workflow Logic

Figure 1: The strategic screening funnel, moving from physicochemical validation to safety profiling.

Detailed Experimental Protocols

Primary Binding Assay: Histamine H1 Receptor

Objective: Determine if the scaffold binds to the H1 receptor, a common target for this chemical class. Method: Radioligand Displacement Assay.

Materials

-

Membranes: CHO-K1 cells stably expressing human H1 receptor.

-

Radioligand: [3H]-Pyrilamine (Specific Activity ~80 Ci/mmol).

-

Reference Compound: Diphenhydramine or Cetirizine.

-

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Protocol Steps

-

Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to 5-10 µg protein/well.

-

Incubation: In a 96-well plate, add:

-

50 µL Test Compound (this compound) at screening concentration (e.g., 10 µM).

-

50 µL [3H]-Pyrilamine (~2 nM final).

-

100 µL Membrane suspension.

-

-

Equilibrium: Incubate for 60 minutes at 27°C.

-

Termination: Harvest onto GF/B filter plates pre-soaked in 0.3% PEI (Polyethyleneimine) to reduce non-specific binding.

-

Readout: Wash 3x with ice-cold buffer. Dry filters, add scintillant, and count on a MicroBeta counter.

-

Analysis: Calculate % Inhibition. If >50%, proceed to dose-response (IC50).

Safety Profiling: hERG Channel Inhibition

Objective: Piperidines are structural alerts for hERG channel blockade, which causes QT prolongation (cardiac arrhythmia). This is the most critical safety screen for this molecule. Method: Automated Patch Clamp (e.g., QPatch or Patchliner).

Protocol Steps

-

Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

-

Solutions:

-

Extracellular: Tyrode’s solution (NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 mM; pH 7.4).

-

Intracellular: KCl 120, CaCl2 5, MgCl2 2, EGTA 10, HEPES 10, ATP-Mg 4 mM; pH 7.2.

-

-

Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms (activates channels), then repolarize to -40 mV (elicits tail current).

-

Application: Apply test compound (start at 10 µM). Monitor tail current amplitude.

-

Criteria: >20% inhibition at 10 µM flags the compound as a potential cardiac risk.

Mechanism of Action & Signaling Pathways

If the compound acts as an antagonist at H1 or 5-HT2A receptors (typical for this scaffold), it prevents Gq-protein coupling.

Diagram: GPCR Signaling Blockade

Figure 2: Mechanism of Action. The scaffold competes with the endogenous ligand, blocking the Gq-PLC-IP3 cascade and preventing Calcium release.

Data Interpretation & Decision Matrix

| Assay Result | Interpretation | Next Step |

| H1 Binding Ki < 1 µM | Moderate Potency Hit | Check Selectivity (vs. Muscarinic M1/M3) |

| hERG IC50 < 10 µM | High Safety Risk | Structural Modification required (reduce basicity or lipophilicity) |

| No Binding at 10 µM | Inactive Scaffold | Proceed to Fragment Screening (NMR/SPR) or use as linker only |

| LogD > 3.0 | High Lipophilicity | Risk of non-specific binding; improve solubility |

References

-

IUPHAR/BPS Guide to Pharmacology. Histamine H1 Receptor Physiology and Pharmacology. Accessed 2024. Link

-

FDA Guidance for Industry. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.Link

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Piperidine-Based Antihistamines. (General Reference for Scaffold Class). Link

Sources

Unveiling the Pharmacological Potential of 2-Methyl-1-(piperidin-4-yl)propan-1-ol: A Technical Guide for Preclinical Evaluation

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, integral to a vast array of therapeutic agents with diverse pharmacological activities.[1][2][3] This technical guide outlines a comprehensive, multi-faceted strategy for the preclinical pharmacological profiling of a novel 4-substituted piperidine derivative, 2-Methyl-1-(piperidin-4-yl)propan-1-ol. In the absence of existing pharmacological data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a systematic approach from initial in silico predictions to foundational in vitro and in vivo characterization. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade.

Introduction: The Piperidine Scaffold and the Enigma of this compound

The piperidine ring is a privileged scaffold in drug discovery, found in numerous approved drugs targeting a wide spectrum of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of pharmacological activity and physicochemical properties. Derivatives of piperidine have demonstrated activities as anticancer, antimicrobial, analgesic, and antipsychotic agents.[1][4][5]

The subject of this guide, this compound, is a relatively simple 4-substituted piperidine alcohol. Its structure, featuring a secondary alcohol adjacent to an isopropyl group on the piperidine ring, presents several points for potential molecular interactions. The nitrogen atom can act as a hydrogen bond acceptor or become protonated at physiological pH, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. The isopropyl group adds a small lipophilic region.

Given the novelty of this compound, a systematic and logical progression of experiments is paramount to elucidating its potential therapeutic value. This guide will delineate a workflow designed to efficiently and rigorously characterize its pharmacological profile.

Phase I: In Silico Profiling - Generating the Initial Hypotheses

Before embarking on costly and time-consuming wet lab experiments, a robust in silico evaluation is essential to generate initial hypotheses about the compound's potential biological targets and pharmacokinetic properties.[6][7][8] This computational screening will guide the subsequent experimental design.

Physicochemical Properties and Drug-Likeness Assessment

The first step is to calculate the fundamental physicochemical properties of this compound to assess its potential as a drug candidate.

| Property | Predicted Value | Tool |

| Molecular Weight | 157.26 g/mol | |

| logP | 1.3 - 1.8 | |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 |

Table 1: Predicted Physicochemical Properties of this compound.

These properties largely adhere to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Target Prediction

Utilizing ligand-based and structure-based in silico methods, we can predict potential biological targets.[9][10]

-

Ligand-Based Approaches: Tools like SwissTargetPrediction leverage the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar targets.[9][11] The SMILES string of the compound (CC(C)C(O)C1CCNCC1) would be submitted to such platforms.

-

Reverse Docking: If a library of 3D protein structures is available, reverse docking can be employed to screen the compound against a wide array of potential binding sites.[9]

Based on the 4-substituted piperidine scaffold, potential target classes include:

-

GPCRs: Opioid (μ, δ, κ), dopamine (D2-like), serotonin (5-HT), and muscarinic acetylcholine receptors.[12]

-

Ion Channels: Particularly voltage-gated sodium, potassium, and calcium channels.

-

Enzymes: Such as acetylcholinesterase or butyrylcholinesterase.

-

Sigma Receptors: A common target for piperidine-containing compounds.[5][13][14]

ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Web-based tools like pkCSM can provide initial insights into:[15]

-

Absorption: Caco-2 permeability, intestinal absorption.

-

Distribution: Blood-brain barrier permeability, CNS permeability.

-

Metabolism: Cytochrome P450 (CYP) substrate or inhibitor potential.

-

Excretion: Predicted clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Phase II: In Vitro Characterization - Validating the Predictions

The in silico predictions provide a focused set of hypotheses that must be validated through rigorous in vitro experimentation.

Primary Binding Assays

Based on the target prediction, a broad panel of radioligand binding assays should be conducted to determine the compound's affinity for various receptors and transporters. A commercially available screening service (e.g., Eurofins SafetyScreen, CEREP) is an efficient way to achieve this. The initial screen should include, but not be limited to:

-

Opioid Receptors: MU, DELTA, KAPPA

-

Dopamine Receptors: D1, D2, D3, D4, D5 and the Dopamine Transporter (DAT)

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C and the Serotonin Transporter (SERT)

-

Norepinephrine Transporter (NET)

-

Muscarinic Receptors: M1, M2, M3, M4, M5

-

Sigma Receptors: Sigma-1, Sigma-2

Experimental Protocol: Radioligand Binding Assay (General)

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest or from appropriate animal tissues.

-

Assay Buffer: Prepare a suitable buffer for the specific receptor assay.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MU opioid receptor) and varying concentrations of the test compound (this compound).

-

Non-specific Binding: In parallel wells, determine non-specific binding by adding a high concentration of a known non-labeled ligand.

-

Equilibrium: Incubate the plates at an appropriate temperature for a sufficient time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibitory constant) by non-linear regression analysis using the Cheng-Prusoff equation.

Functional Assays

Once binding affinity is established, it is crucial to determine the functional activity of the compound at the target receptor(s). Is it an agonist, antagonist, or inverse agonist?

Example Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins, a key step in GPCR signaling.

-

Membrane Preparation: As in the binding assay.

-

Assay Buffer: Prepare a buffer containing GDP and [³⁵S]GTPγS.

-

Incubation: Incubate the membranes with varying concentrations of the test compound. For antagonist testing, incubate with a fixed concentration of a known agonist.

-

Stimulation: Initiate the reaction by adding the membranes.

-

Termination and Harvesting: After a defined incubation period, terminate the reaction and harvest the membranes as described for the binding assay.

-

Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the G-proteins.

-

Data Analysis: Plot the data as a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Phase III: Preliminary Pharmacokinetics and Safety

In Vitro ADME Assays

Experimental validation of the in silico ADMET predictions is necessary.

-

Metabolic Stability: Incubate the compound with liver microsomes (human and rodent) and measure the rate of its disappearance over time. This provides an initial assessment of its metabolic clearance.

-

CYP450 Inhibition: Evaluate the compound's ability to inhibit the major CYP450 isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) using commercially available kits.

-

Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis.

-

hERG Liability: Assess the potential for cardiac toxicity by evaluating the compound's ability to inhibit the hERG potassium channel, typically using an automated patch-clamp assay.

In Vivo Pharmacokinetic Scoping

A preliminary pharmacokinetic study in a rodent model (e.g., rat) is warranted if the in vitro data are promising. A single dose is administered intravenously and orally to two groups of animals. Blood samples are collected at various time points and the concentration of the compound is measured using LC-MS/MS. This provides key parameters such as:

-

Half-life (t₁/₂)

-

Volume of distribution (Vd)

-

Clearance (CL)

-

Oral bioavailability (%F)

Conclusion and Future Directions

This technical guide has outlined a systematic and logical pathway for the initial pharmacological characterization of the novel compound, this compound. By commencing with in silico predictions, a focused and efficient experimental plan can be executed. The subsequent in vitro binding and functional assays will elucidate the primary biological targets and mechanism of action. Concurrently, preliminary ADMET and pharmacokinetic studies will provide an early indication of the compound's drug-like properties.

The data generated from this comprehensive initial evaluation will be pivotal in determining the future trajectory of this molecule. Positive results would warrant the initiation of structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by more extensive in vivo efficacy and safety testing in relevant animal models of disease.

References

-

Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. Available at: [Link]

-

Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. Available at: [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

-

Structure activity relationship. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

-

AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available at: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

-

In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]

-

Computational Methods in Drug Discovery. PubMed Central. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Theseus. Available at: [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

-

Computational Strategies for Drug Reprofiling. Longdom Publishing. Available at: [Link]

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

-

pkCSM. Biosig Lab. Available at: [Link]

-

What are computational methods in drug discovery? Patsnap Synapse. Available at: [Link]

-

Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. Available at: [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Available at: [Link]

-

Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]

-

Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. Available at: [Link]

-

Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]

-

Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. Available at: [Link]

-

Methods for Novel Psychoactive Substance Analysis. ResearchGate. Available at: [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

-

Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Available at: [Link]

-

SwissTargetPrediction. Swiss Institute of Bioinformatics. Available at: [Link]

-

A Review on Applications of Computational Methods in Drug Screening and Design. PubMed Central. Available at: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SwissTargetPrediction [swisstargetprediction.ch]

- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pkCSM [biosig.lab.uq.edu.au]

An In-Depth Technical Guide to 2-Methyl-1-(piperidin-4-yl)propan-1-ol: A Research Chemical Perspective

This guide provides a comprehensive technical overview of 2-Methyl-1-(piperidin-4-yl)propan-1-ol, a heterocyclic alcohol with potential applications in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and prospective pharmacological evaluation of this and related piperidine-containing molecules.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides a versatile and conformationally constrained framework that can be strategically modified to interact with various biological targets. This has led to the development of piperidine-containing drugs with applications across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[1] this compound represents a simple yet intriguing derivative, combining the established piperidine core with a secondary alcohol functionality, offering multiple avenues for further chemical elaboration and biological investigation. This guide will delve into the known characteristics of this compound, propose a viable synthetic route, and explore its potential as a research chemical based on the established pharmacology of related structures.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research, influencing everything from reaction conditions to formulation and bioavailability. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 915919-67-4 | PubChem[2] |

| Molecular Formula | C₉H₁₉NO | Chemchart[3] |

| Molecular Weight | 157.26 g/mol | PubChem[2] |

| Appearance | Not specified (likely a solid or viscous liquid) | - |

| Boiling Point (estimated) | 231.5 °C to 248.05 °C | Chemchart[3] |

| Melting Point (estimated) | 46.22 °C | Chemchart[3] |

| Density (estimated) | 0.93 g/cm³ | Chemchart[3] |

| Water Solubility (estimated) | 15897.8 mg/L to 427890 mg/L | Chemchart[3] |

| Hydrogen Bond Donors | 2 | Chemchart[3] |

| Hydrogen Bond Acceptors | 2 | Chemchart[3] |

| Rotatable Bonds | 2 | Chemchart[3] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available N-protected piperidine-4-carboxaldehyde. The N-Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions.

Sources

- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H19NO | CID 23283151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (915919-67-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

preliminary toxicity assessment of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Technical Whitepaper: Preliminary Toxicity Assessment Framework for 2-Methyl-1-(piperidin-4-yl)propan-1-ol

Executive Summary

This compound (CAS: 915919-67-4) represents a critical structural motif in medicinal chemistry, serving as a scaffold for antihistamines, GPCR ligands, and antipsychotics. While valuable as a building block, its 4-substituted piperidine core carries inherent toxicological liabilities—specifically cardiotoxicity (hERG inhibition) and phospholipidosis—that must be de-risked early in the development cycle.

This technical guide defines a self-validating assessment framework for this compound. Moving beyond generic safety data sheets, we establish a Tier 1 screening protocol designed to identify "showstopper" toxicity signals before expensive in vivo studies commence.

Chemical Identity & Structural Toxicology

Before wet-lab experimentation, we must analyze the molecule’s in silico profile to prioritize risks.

Compound Characterization:

-

Molecular Weight: 157.25 g/mol

-

Key Functional Groups: Secondary amine (piperidine ring), secondary alcohol, isopropyl tail.

Table 1: Structural Alerts & Risk Prioritization

| Structural Motif | Toxicological Concern | Priority | Mechanism |

| Secondary Amine | Nitrosamine Formation | High | Potential reaction with nitrites to form carcinogenic N-nitrosamines (e.g., during formulation or gastric exposure). |

| Piperidine Core | hERG Channel Blockade | High | The protonated nitrogen at physiological pH can interact with the Tyr652/Phe656 residues in the hERG pore, leading to QT prolongation. |

| Cationic Amphiphile | Phospholipidosis (DIPL) | Medium | Lysosomal trapping of the basic amine leads to accumulation of phospholipids and "foamy macrophage" phenotype. |

Assessment Workflow (Tier 1)

The following workflow integrates in silico prediction with in vitro validation. This "fail-early" strategy prevents the progression of hazardous candidates.

Figure 1: Tier 1 Toxicity Assessment Workflow. High-risk endpoints (Genotox/Cardiotox) are prioritized.

Genotoxicity Assessment

The secondary amine structure necessitates a rigorous check for mutagenicity, particularly excluding nitrosamine impurities.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Standard: OECD Guideline 471 Objective: Detect gene mutations in Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) and E. coli (WP2uvrA).

Methodology:

-

Preparation: Dissolve this compound in DMSO. Ensure solubility up to 5 mg/plate.

-

Metabolic Activation: Perform assay +/- S9 mix (rat liver homogenate) to detect pro-mutagens requiring metabolic activation (e.g., hydroxylation of the piperidine ring).

-

Dosing: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

-

Evaluation: Count revertant colonies after 48h incubation.

-

Validation: A positive result is defined as a dose-dependent increase in revertants >2-fold over background.

Protocol B: In Vitro Micronucleus Assay

Standard: OECD Guideline 487 Objective: Detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss) in CHO or TK6 cells. Why this matters: Piperidines are generally non-mutagenic in Ames, but reactive metabolites could cause chromosomal damage.

Cardiotoxicity: The hERG Liability

This is the most critical assessment for this molecule. 4-substituted piperidines are a classic pharmacophore for hERG potassium channel blockade, which causes Delayed Ventricular Repolarization (QT prolongation) and Torsades de Pointes.

Mechanistic Insight

The basic nitrogen in the piperidine ring (pKa ~10-11) is protonated at physiological pH. This cation can engage in cation-pi interactions with the aromatic residues (Tyr652 and Phe656) inside the hERG channel pore.

Figure 2: Mechanism of hERG blockade by piperidine derivatives.

Protocol: Automated Patch Clamp (Q-Patch/PatchXpress)

Objective: Determine the IC50 of the hERG current inhibition.

-

Cell Line: CHO or HEK293 cells stably expressing the hERG gene (Kv11.1).

-

Buffer: Extracellular solution containing physiological K+, Ca2+, and Mg2+.

-

Voltage Protocol: Apply a depolarization step to +20 mV followed by a repolarization to -50 mV to elicit the tail current.

-

Dosing: Test at 0.1, 1, 10, and 30 µM.

-

Threshold: An IC50 < 10 µM indicates a High Risk and usually necessitates structural modification (e.g., reducing lipophilicity or basicity).

Cytotoxicity & Phospholipidosis

Phospholipidosis (DIPL)

As a Cationic Amphiphilic Drug (CAD), this molecule may become trapped in lysosomes, neutralizing the acidic pH and inhibiting phospholipases. This leads to the accumulation of phospholipids.

Screening Protocol:

-

Assay: HCS (High-Content Screening) using LipidTOX™ or Nile Red staining in HepG2 cells.

-

Marker: Look for vacuolization and increased phospholipid intensity after 24-48h exposure.

-

Interpretation: Significant accumulation relative to Amiodarone (positive control) suggests a risk of drug-induced phospholipidosis.

References

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

-

OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. Link

- Vandenberghe, I., et al. (2018).

-

FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

-

PubChem. (n.d.). Compound Summary: this compound.[1][2] National Library of Medicine. Link

Sources

An In-Depth Technical Guide to the Stability Studies of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

This guide provides a comprehensive framework for assessing the stability of the pharmaceutical compound 2-Methyl-1-(piperidin-4-yl)propan-1-ol. The methodologies and rationale presented herein are grounded in established scientific principles and aligned with international regulatory expectations, ensuring the generation of robust and reliable stability data critical for drug development.

Introduction: Understanding the Molecule

This compound is a piperidine derivative, a class of compounds prevalent in pharmaceuticals.[1] Its structure, featuring a secondary amine within the piperidine ring and a tertiary alcohol, dictates its physicochemical properties and potential degradation pathways. A thorough understanding of this structure is paramount to designing a meaningful stability study.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | PubChem[2] |

| Molecular Weight | 157.25 g/mol | PubChem[2] |

| Boiling Point (est.) | 231.5 °C | Chemchart[3] |

| Melting Point (est.) | 46.22 °C | Chemchart[3] |

| Water Solubility (est.) | 15897.8 mg/L | Chemchart[3] |

| Hydrogen Bond Donors | 2 | Chemchart[3] |

| Hydrogen Bond Acceptors | 2 | Chemchart[3] |

The presence of the piperidine ring, a secondary amine, and a tertiary alcohol functionality suggests potential susceptibility to oxidation and reactions with atmospheric carbon dioxide. The secondary amine can be oxidized, potentially leading to the formation of N-oxides or ring-opened products.[4][5] The tertiary alcohol may undergo dehydration under acidic conditions or oxidation, although the latter is generally less facile than for primary or secondary alcohols.

The Strategic Imperative for Stability Testing

Stability testing is a cornerstone of pharmaceutical development, providing critical data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies are essential for:

-

Determining shelf-life and re-test periods: Establishing the timeframe during which the drug substance maintains its specified quality.

-

Recommending storage conditions: Defining the optimal environmental parameters to ensure product integrity.

-

Elucidating degradation pathways: Identifying potential degradation products, which is crucial for safety and for the development of stability-indicating analytical methods.[7]

-

Supporting regulatory submissions: Providing the necessary data to health authorities for the approval of new drugs.[8]

This guide will focus on the principles and practical execution of forced degradation and long-term stability studies as mandated by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[9][10]

Designing the Stability Study: A Risk-Based Approach

A well-designed stability study for this compound should be comprehensive, scientifically sound, and tailored to the molecule's specific characteristics.

Forced degradation studies are the initial step in understanding a molecule's stability profile.[5][7] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[11] This information is invaluable for developing and validating a stability-indicating analytical method.

The following diagram outlines a typical workflow for forced degradation studies:

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H19NO | CID 23283151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (915919-67-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ijsdr.org [ijsdr.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Official web site : ICH [ich.org]

- 10. database.ich.org [database.ich.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Piperidine-Based Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[1][2] The unique structural and physicochemical properties of the piperidine moiety contribute to its "privileged" status in drug design. This guide delves into the core mechanisms through which piperidine-based compounds exert their diverse pharmacological effects, offering a technical exploration for researchers and drug development professionals.

The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows it to present substituents in distinct spatial orientations (axial and equatorial), facilitating precise interactions with biological targets.[3] This adaptability, coupled with the basicity of the piperidine nitrogen, enables the formation of crucial salt bridges and hydrogen bonds within protein binding pockets.[1] Furthermore, the piperidine scaffold often enhances the metabolic stability and pharmacokinetic properties of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

This guide will explore the multifaceted mechanisms of action of piperidine-containing drugs, categorized by their primary molecular targets: G-protein coupled receptors (GPCRs), enzymes, and ion channels. Through an in-depth analysis of representative compounds, detailed experimental protocols, and visual representations of signaling pathways, we will illuminate the intricate interplay between chemical structure and biological function that defines this important class of therapeutic agents.

Chapter 1: Piperidine-Based Compounds as Ligands for G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. Piperidine-containing compounds are frequently employed as ligands for these receptors, acting as agonists, antagonists, or inverse agonists to modulate a wide array of physiological processes.

Antagonists of Dopamine Receptors: Modulating Neurotransmission

A prime example of piperidine-based drugs targeting GPCRs is the class of antipsychotics that act as antagonists at dopamine D2 receptors. Haloperidol and risperidone are classic examples where the piperidine moiety plays a crucial role in their pharmacological activity.

Mechanism of Action: In conditions like schizophrenia, hyperactivity of dopaminergic pathways is a key pathological feature. Haloperidol, a butyrophenone derivative containing a 4-substituted piperidine ring, competitively blocks D2 receptors in the mesolimbic pathway of the brain. This blockade reduces the downstream signaling cascade initiated by dopamine, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The piperidine nitrogen is typically protonated at physiological pH, allowing for a critical ionic interaction with a conserved aspartate residue in the third transmembrane domain of the D2 receptor.

Caption: Dopamine D2 receptor signaling and its inhibition by a piperidine-based antagonist.

Opioid Receptor Agonists: The Structural Basis of Analgesia

The piperidine scaffold is central to the pharmacophore of many synthetic opioids, including fentanyl and meperidine. These drugs are potent analgesics that act as agonists at μ-opioid receptors (MOR), a class of GPCRs.[4]

Mechanism of Action: Fentanyl, a potent synthetic opioid, binds to and activates MORs located in the brain, spinal cord, and peripheral tissues.[4] The 4-anilidopiperidine core of fentanyl is crucial for its high affinity and efficacy. Upon activation, MORs couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels. These events collectively hyperpolarize the neuron, reducing its excitability and inhibiting the transmission of pain signals.

Experimental Protocols for Studying GPCR-Ligand Interactions

To elucidate the mechanism of action of piperidine-based GPCR ligands, a variety of in vitro assays are employed.

Table 1: Key In Vitro Assays for GPCR Ligand Characterization

| Assay Type | Principle | Key Parameters Measured |

| Radioligand Binding Assay | Measures the direct interaction of a radiolabeled ligand with the receptor. | Affinity (Kd), Binding Capacity (Bmax) |

| GTPγS Binding Assay | Measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog. | Potency (EC50), Efficacy (Emax) |

| cAMP Accumulation Assay | Measures the modulation of intracellular cyclic AMP levels following receptor activation or inhibition. | Potency (EC50/IC50), Efficacy |

Detailed Protocol: Radioligand Binding Assay

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled piperidine-based test compound.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which can be converted to an affinity constant (Ki).

Chapter 2: Piperidine-Based Compounds as Enzyme Inhibitors

The piperidine scaffold is also a key structural element in numerous enzyme inhibitors, where it can participate in binding to the active site or allosteric sites, leading to modulation of enzyme activity.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Donepezil is a piperidine-based acetylcholinesterase inhibitor widely used in the symptomatic treatment of Alzheimer's disease.[5]

Mechanism of Action: Alzheimer's disease is characterized by a deficit in cholinergic neurotransmission. Donepezil reversibly inhibits AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling. The N-benzylpiperidine moiety of donepezil is crucial for its interaction with the active site of AChE, binding to both the catalytic active site and the peripheral anionic site of the enzyme.

Caption: A typical experimental workflow for the discovery of ion channel modulators.

Experimental Protocol: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel activity with high temporal and voltage resolution.

Detailed Protocol: Whole-Cell Patch-Clamp

-

Cell Preparation: Culture cells expressing the ion channel of interest on a coverslip.

-

Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1-2 μm and fill it with an appropriate intracellular solution.

-

Seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp and Recording: Use a patch-clamp amplifier to clamp the membrane potential at a desired holding potential and apply voltage steps to elicit ion channel currents.

-

Drug Application: Perfuse the piperidine-based test compound onto the cell and record the changes in the ion channel currents.

-

Data Analysis: Analyze the recorded currents to determine the effects of the compound on channel gating, conductance, and kinetics.

Conclusion: The Enduring Significance of the Piperidine Scaffold

The piperidine scaffold continues to be a highly valuable and versatile component in the design and development of new therapeutic agents. [1][6]Its ability to be readily incorporated into a wide range of molecular frameworks and to engage in key interactions with diverse biological targets ensures its enduring role in medicinal chemistry. [1]From modulating neurotransmission in the central nervous system to controlling enzymatic activity and ion channel function, piperidine-based compounds have made a profound impact on human health.

The future of piperidine-based drug discovery lies in the continued exploration of novel chemical space, the development of more selective and potent compounds, and the application of advanced experimental and computational techniques to unravel their complex mechanisms of action. [7][8]As our understanding of disease biology deepens, the privileged piperidine scaffold will undoubtedly remain a critical tool in the armamentarium of medicinal chemists striving to create the next generation of innovative medicines.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). PubMed. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]

-

Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007, April 19). PubMed. [Link]

-

Piperidine. Wikipedia. [Link]

-

Piperidine-based drug discovery. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. [Link]

-

Classes of Piperidine-Based Drugs. ResearchGate. [Link]

-

(PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). ResearchGate. [Link]

-